molecular formula C25H27N3O5S B1227379 N-{2-[(FURAN-2-YLMETHYL)CARBAMOYL]PHENYL}-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

N-{2-[(FURAN-2-YLMETHYL)CARBAMOYL]PHENYL}-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B1227379
M. Wt: 481.6 g/mol
InChI Key: OBZURGGDVSLKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(FURAN-2-YLMETHYL)CARBAMOYL]PHENYL}-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound with a unique structure that combines furan, piperidine, and benzamide moieties

Scientific Research Applications

N-{2-[(FURAN-2-YLMETHYL)CARBAMOYL]PHENYL}-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(FURAN-2-YLMETHYL)CARBAMOYL]PHENYL}-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-furoic acid with furfurylamine to form N-(furan-2-ylmethyl)furan-2-carboxamide. This intermediate is then reacted with 4-methyl-3-(piperidine-1-sulfonyl)benzoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(FURAN-2-YLMETHYL)CARBAMOYL]PHENYL}-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce an amine.

Mechanism of Action

The mechanism of action of N-{2-[(FURAN-2-YLMETHYL)CARBAMOYL]PHENYL}-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(FURAN-2-YLMETHYL)CARBAMOYL]PHENYL}-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to its combination of furan, piperidine, and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C25H27N3O5S

Molecular Weight

481.6 g/mol

IUPAC Name

N-[2-(furan-2-ylmethylcarbamoyl)phenyl]-4-methyl-3-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C25H27N3O5S/c1-18-11-12-19(16-23(18)34(31,32)28-13-5-2-6-14-28)24(29)27-22-10-4-3-9-21(22)25(30)26-17-20-8-7-15-33-20/h3-4,7-12,15-16H,2,5-6,13-14,17H2,1H3,(H,26,30)(H,27,29)

InChI Key

OBZURGGDVSLKAS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)S(=O)(=O)N4CCCCC4

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[(FURAN-2-YLMETHYL)CARBAMOYL]PHENYL}-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
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N-{2-[(FURAN-2-YLMETHYL)CARBAMOYL]PHENYL}-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
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N-{2-[(FURAN-2-YLMETHYL)CARBAMOYL]PHENYL}-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
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N-{2-[(FURAN-2-YLMETHYL)CARBAMOYL]PHENYL}-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
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N-{2-[(FURAN-2-YLMETHYL)CARBAMOYL]PHENYL}-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Reactant of Route 6
N-{2-[(FURAN-2-YLMETHYL)CARBAMOYL]PHENYL}-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

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